molecular formula C17H21NO2 B7784392 2-(3,4-Dimethoxyphenyl)-3-phenylpropan-1-amine

2-(3,4-Dimethoxyphenyl)-3-phenylpropan-1-amine

Cat. No.: B7784392
M. Wt: 271.35 g/mol
InChI Key: BMNOFJQQVWBTHV-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-3-phenylpropan-1-amine is an organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of a dimethoxyphenyl group and a phenylpropan-1-amine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxyphenyl)-3-phenylpropan-1-amine typically involves the reaction of 3,4-dimethoxyphenylacetonitrile with phenylmagnesium bromide, followed by reduction with lithium aluminum hydride. The reaction conditions include:

    Step 1: Reaction of 3,4-dimethoxyphenylacetonitrile with phenylmagnesium bromide in anhydrous ether at low temperatures.

    Step 2: Reduction of the resulting intermediate with lithium aluminum hydride in anhydrous ether to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-3-phenylpropan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can yield amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amines or other derivatives.

Scientific Research Applications

Chemistry

  • Building Block in Organic Synthesis : The compound serves as a crucial building block for synthesizing various organic molecules. Its ability to undergo oxidation, reduction, and substitution reactions makes it versatile in creating complex structures.

Biology

  • Biological Activity : Research has indicated that 2-(3,4-Dimethoxyphenyl)-3-phenylpropan-1-amine exhibits potential biological activities. Studies have focused on its interactions with neurotransmitter transporters, particularly dopamine and serotonin transporters (DAT and SERT), which are critical in the treatment of mood disorders and addiction .

Medicine

  • Therapeutic Potential : The compound is being investigated for its possible therapeutic effects. It has shown promise as a precursor for drug development targeting various conditions, including neurodegenerative diseases like Alzheimer's disease due to its cholinesterase inhibition properties . Additionally, structural modifications of this compound may lead to the development of new medications with enhanced efficacy and reduced side effects.

Industry

  • Advanced Materials and Specialty Chemicals : In industrial applications, this compound is utilized in the synthesis of advanced materials and specialty chemicals. Its unique properties allow it to be used in creating compounds with specific functional characteristics tailored for particular applications.

Cholinesterase Inhibition

A study highlighted the compound's ability to inhibit cholinesterase enzymes, which are crucial targets in the treatment of Alzheimer's disease. The presence of a 3,4-dimethoxyphenyl substituent was linked to significant cholinesterase inhibition, suggesting its potential as a multi-targeting agent against neurodegenerative disorders .

Dopamine Transporter Affinity

Another research effort focused on analogs of this compound designed to evaluate their binding affinities to DAT and SERT. The findings indicated that slight structural modifications could dramatically influence pharmacological profiles, paving the way for developing new therapeutic agents aimed at treating addiction and mood disorders .

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenyl)-3-phenylpropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: A structurally related compound with similar chemical properties.

    3,4-Dimethoxyphenylacetonitrile: An intermediate in the synthesis of 2-(3,4-Dimethoxyphenyl)-3-phenylpropan-1-amine.

    1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: Another related compound with potential bioactive properties.

Uniqueness

This compound is unique due to its specific combination of a dimethoxyphenyl group and a phenylpropan-1-amine structure. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Biological Activity

2-(3,4-Dimethoxyphenyl)-3-phenylpropan-1-amine, often referred to as a phenylpropanamine derivative, has garnered attention in pharmacological research due to its potential therapeutic applications and biological activities. This compound is structurally related to various psychoactive substances and has been investigated for its interactions with neurotransmitter systems, particularly in the context of mood disorders and metabolic regulation.

This compound features a dimethoxy-substituted aromatic ring and a phenylpropylamine backbone, which are crucial for its biological activity. The presence of methoxy groups can enhance lipophilicity and influence receptor binding affinity.

The biological activity of this compound is primarily mediated through its interaction with specific neurotransmitter receptors. It may act as an agonist or antagonist at various receptors, influencing pathways involved in neurotransmission and metabolic processes. Research suggests that it may interact with dopamine and serotonin transporters, similar to other compounds in its class .

Biological Activity Overview

The compound has been studied for several biological activities:

  • Neurotransmitter Modulation : It has shown potential as a modulator of dopamine and serotonin systems, which are critical in mood regulation.
  • Antidiabetic Effects : Studies indicate that related compounds may inhibit DPP-4 (dipeptidyl peptidase-4), an enzyme involved in glucose metabolism, suggesting potential use in managing diabetes .
  • Anti-inflammatory Properties : Some derivatives have exhibited anti-inflammatory effects, indicating a broader therapeutic potential beyond neurological applications .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Neurotransmitter InteractionModulates dopamine and serotonin pathways
DPP-4 Inhibition>80% inhibition at 3 mg/kg dose
Anti-inflammatoryExhibited significant reduction in inflammatory markers

Case Study: DPP-4 Inhibition

A study demonstrated that this compound derivatives showed significant inhibition of DPP-4 activity. A dosage of 3 mg/kg resulted in over 80% inhibition within 24 hours, comparable to established antidiabetic medications like omarigliptin. This finding suggests a promising avenue for developing new treatments for type 2 diabetes .

Case Study: Neuropharmacological Effects

Another investigation focused on the neuropharmacological effects of similar phenylpropanamine derivatives. The results indicated that these compounds could enhance mood-related behaviors in animal models, potentially through their action on serotonin receptors. This aligns with the broader understanding of how structural modifications in phenylpropylamines can lead to varying effects on mood and behavior .

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-3-phenylpropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2/c1-19-16-9-8-14(11-17(16)20-2)15(12-18)10-13-6-4-3-5-7-13/h3-9,11,15H,10,12,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMNOFJQQVWBTHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(CC2=CC=CC=C2)CN)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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